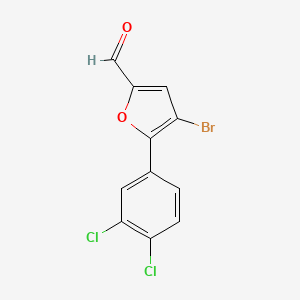

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde

Description

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is a halogenated furan derivative characterized by a bromine substituent at the 4-position of the furan ring and a 3,4-dichlorophenyl group at the 5-position. Its molecular formula is C₁₁H₆BrCl₂O₂, with a molecular weight of 328.98 g/mol. This compound is primarily utilized in medicinal chemistry and pharmaceutical synthesis due to its electrophilic aldehyde group and halogen-rich aromatic system, which enhance its reactivity in cross-coupling reactions and drug precursor synthesis .

Properties

Molecular Formula |

C11H5BrCl2O2 |

|---|---|

Molecular Weight |

319.96 g/mol |

IUPAC Name |

4-bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H5BrCl2O2/c12-8-4-7(5-15)16-11(8)6-1-2-9(13)10(14)3-6/h1-5H |

InChI Key |

HFMZMLHUXUSGGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(O2)C=O)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol or KSCN in acetone.

Major Products Formed

Oxidation: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carboxylic acid.

Reduction: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-methanol.

Substitution: 4-Methoxy-5-(3,4-dichlorophenyl)furan-2-carbaldehyde or 4-Thiocyanato-5-(3,4-dichlorophenyl)furan-2-carbaldehyde.

Scientific Research Applications

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde with three closely related furan-2-carbaldehyde derivatives:

Key Observations:

Substituent Position and Halogen Effects: The 3,4-dichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, enhancing its stability in electrophilic substitution reactions compared to mono-halogenated analogs . Fluorine in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde reduces molecular weight and increases lipophilicity, making it favorable for blood-brain barrier penetration in CNS drug development . The absence of halogens on the phenyl ring in 5-(4-Bromophenyl)furan-2-carbaldehyde simplifies synthesis but reduces reactivity in halogen-bonding interactions .

Reactivity and Synthetic Utility: The aldehyde group in all analogs enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Biginelli reactions), as seen in related dihydropyrimidinone syntheses . The 3,4-dichlorophenyl substituent in the target compound may enhance binding affinity in enzyme inhibition studies, similar to dichlorophenyl-containing urea derivatives reported in growth inhibition research .

Biological Activity

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is a compound with notable biological activity, particularly as an agonist for G protein-coupled receptor 35 (GPR35). This receptor is involved in various physiological processes, including inflammation and pain modulation. The compound's unique structure, featuring a furan ring and specific halogen substitutions, enhances its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₅BrCl₂O₂

- Molecular Weight : 319.97 g/mol

- Structural Features :

- Furan ring with a bromine atom at the 4-position.

- A 3,4-dichlorophenyl group at the 5-position.

- An aldehyde functional group at the 2-position.

These features contribute to its distinct electronic properties and biological activity compared to simpler analogs.

Research indicates that 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde acts primarily through:

- GPR35 Agonism : The compound has been shown to activate GPR35, which plays a role in modulating inflammatory responses and pain pathways. This interaction suggests potential applications in treating conditions associated with these physiological processes.

In Vitro Studies

Dynamic mass redistribution assays have been employed to evaluate the agonistic properties of this compound in native cell lines such as HT-29. These studies assess binding affinity and efficacy towards GPR35, providing insight into the pharmacodynamics and potential side effects associated with its use.

Antimicrobial Activity

In related studies involving compounds structurally similar to 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde, significant antibacterial activity has been observed against multidrug-resistant bacteria. For instance, derivatives of furan compounds have demonstrated effectiveness against pathogens like A. baumannii and K. pneumoniae using methods such as agar well diffusion .

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde and their respective features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde | C₁₁H₆BrF O₂ | Contains a fluorophenyl group instead of dichlorophenyl |

| 5-(4-Bromophenyl)furan-2-carbaldehyde | C₁₁H₇BrO₂ | Substituted with a bromophenyl group |

| 4-Bromo-2-furaldehyde | C₅H₃BrO | A simpler furan derivative without additional phenyl groups |

The unique substitution pattern of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde enhances its biological activity compared to these analogs. The combination of bromine and dichloro substituents provides distinct electronic properties that may influence its interaction with biological targets more effectively than simpler analogs.

Case Studies

- GPR35 Activation : In a study evaluating various compounds for their ability to activate GPR35, 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde was identified as a potent agonist. The study utilized dynamic mass redistribution assays to quantify receptor activation levels in HT-29 cells.

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of related furan derivatives against clinically isolated drug-resistant bacteria. Notably, certain derivatives showed promising results against NDM-positive strains of A. baumannii, indicating potential therapeutic applications for infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.